![molecular formula C13H17FN2O B2862077 N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide CAS No. 327048-64-6](/img/structure/B2862077.png)

N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

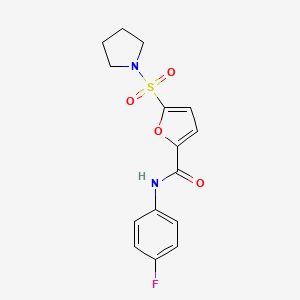

“N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide” is a chemical compound with the molecular formula C13H17FN2O and a molecular weight of 236.29 . It is used in proteomics research .

Synthesis Analysis

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

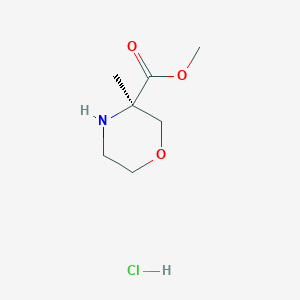

The molecular structure of “this compound” consists of a piperidine ring attached to a carboxamide group and a 4-fluorophenyl group . The InChI code for this compound is 1S/C14H20FN3O.ClH/c1-16-10-11-6-8-18(9-7-11)14(19)17-13-4-2-12(15)3-5-13;/h2-5,11,16H,6-10H2,1H3,(H,17,19);1H .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 236.29 g/mol . The InChI code for this compound is 1S/C14H20FN3O.ClH/c1-16-10-11-6-8-18(9-7-11)14(19)17-13-4-2-12(15)3-5-13;/h2-5,11,16H,6-10H2,1H3,(H,17,19);1H .Scientific Research Applications

Neurological Applications

N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide and its derivatives have shown promising applications in neurological research, particularly in the study of serotonin receptors, which are crucial for understanding various neuropsychiatric disorders. For instance, a selective serotonin 1A (5-HT(1A)) molecular imaging probe was utilized with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in Alzheimer's disease patients. This study revealed significant decreases in receptor densities in the hippocampi and raphe nuclei of patients, correlating with the worsening of clinical symptoms. Such findings underscore the role of serotonin receptors in neurodegenerative diseases and the potential of this compound derivatives in developing diagnostic and therapeutic strategies (Kepe et al., 2006).

Anticancer Research

In the realm of cancer research, derivatives of this compound have been investigated for their potential as kinase inhibitors. One study discovered a selective and orally efficacious inhibitor of the Met kinase superfamily, highlighting the compound's promising in vivo efficacy and favorable pharmacokinetic profiles for advancing into clinical trials. This development represents a significant step forward in targeted cancer therapies, providing a foundation for the creation of more effective treatments with fewer side effects (Schroeder et al., 2009).

Anti-angiogenic and DNA Cleavage Activities

Further extending its therapeutic potential, this compound derivatives have been synthesized and characterized for their anti-angiogenic and DNA cleavage activities. These compounds efficiently blocked the formation of blood vessels in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays, suggesting their utility as anticancer agents by exerting both anti-angiogenic and cytotoxic effects. This line of research opens new avenues for cancer treatment, especially in targeting tumor angiogenesis and DNA integrity (Kambappa et al., 2017).

Antimycobacterial Activity

In the fight against infectious diseases, atom-economic and stereoselective synthesis of spiro-piperidin-4-ones, including this compound derivatives, have demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis. One compound, in particular, was more potent than traditional treatments, indicating the potential of these derivatives in developing new antimycobacterial drugs. Such discoveries are crucial for addressing drug resistance and improving treatment outcomes for tuberculosis (Kumar et al., 2008).

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O/c14-12-3-1-10(2-4-12)9-16-13(17)11-5-7-15-8-6-11/h1-4,11,15H,5-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJIZCUKFIPVED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2861995.png)

![7-[(2-Chlorophenyl)methyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B2861996.png)

![Ethyl 2-[2-(2-naphthalen-1-ylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2862010.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chlorophenyl)methanone](/img/structure/B2862013.png)

![1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2862014.png)

![1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2862015.png)